1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione
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Overview
Description
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione is a compound belonging to the class of benzoannulenes This compound is characterized by its unique structure, which includes a dihydroxybenzoquinone moiety fused to a dihydrobenzoannulene ring system
Preparation Methods
The synthesis of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoannulene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the dihydroxy functionality at the desired positions on the benzoannulene ring.
Oxidation: The final step often involves oxidation reactions to form the quinone moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoannulene ring.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing selective estrogen receptor degraders (SERDs) for cancer treatment.
Material Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving quinone and hydroquinone moieties.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione involves its interaction with molecular targets such as estrogen receptors. The compound can act as a selective estrogen receptor degrader (SERD), binding to the receptor and promoting its degradation. This leads to the downregulation of estrogen receptor signaling pathways, which is beneficial in treating estrogen receptor-positive cancers .
Comparison with Similar Compounds
1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione can be compared with other similar compounds such as:
- 6,7-Dihydro-5H-benzo 7annulene derivatives : These compounds also possess the benzoannulene ring system but may have different substituents, affecting their chemical properties and applications .
- Hydroquinone derivatives : Compounds with similar hydroquinone moieties but different ring systems or additional functional groups.
The uniqueness of 1,4-Dihydroxy-7,8-dihydro-5h-benzo7annulene-5,9(6h)-dione lies in its specific combination of the dihydroxybenzoquinone and dihydrobenzoannulene structures, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
13289-90-2 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1,4-dihydroxy-7,8-dihydro-6H-benzo[7]annulene-5,9-dione |
InChI |
InChI=1S/C11H10O4/c12-6-2-1-3-7(13)11-9(15)5-4-8(14)10(6)11/h4-5,14-15H,1-3H2 |
InChI Key |
OBEWSBMNHGZOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2C(=O)C1)O)O |
Origin of Product |
United States |
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